Gummiferol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[(E)-3-[3-[3-(7-hydroxyhepta-1,3,5-triynyl)oxiran-2-yl]oxiran-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-12(18)19-11-7-9-14-16(21-14)15-13(20-15)8-5-3-2-4-6-10-17/h7,9,13-17H,10-11H2,1H3/b9-7+ |
InChI Key |
CVFDUGAXSFOYQC-VQHVLOKHSA-N |
SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
Isomeric SMILES |
CC(=O)OC/C=C/C1C(O1)C2C(O2)C#CC#CC#CCO |
Canonical SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
Synonyms |
gummiferol |
Origin of Product |
United States |
Isolation and Advanced Structural Characterization Methodologies
Extraction and Chromatographic Purification from Natural Sources
The journey to characterize Gummiferol began with its isolation from plant material, a process guided by bioactivity assays.
This compound was first isolated from the leaves of Adenia gummifera, a plant belonging to the Passifloraceae family. nih.govacs.org The specific plant material for the initial isolation and characterization was collected in Mazowe, a district in Zimbabwe, highlighting the specific biogeographical context for this natural source. acs.org Traditionally, various parts of Adenia gummifera have been used in ethnomedicine. The isolation of this compound was prompted by the cytotoxic activity observed in the leaf extracts. nih.gov
The initial extraction of the leaves of A. gummifera was performed using a 50% methanol/chloroform (MeOH/CHCl₃) solvent system. acs.org This crude extract then underwent a liquid-liquid partition with a 20% MeOH/CHCl₃/H₂O mixture.
The purification of this compound from the active organic portion of the extract was achieved through silica gel column chromatography . This technique separates compounds based on their polarity. By applying the extract to a column packed with silica gel and eluting with solvents of increasing polarity, researchers were able to isolate the pure compound, this compound, guided by cytotoxicity-guided fractionation. nih.gov
Spectroscopic Elucidation of this compound's Stereochemical Architecture
Following its purification, the precise three-dimensional structure of this compound was determined using a suite of modern spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the complete structure of this compound. acs.org Initial one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, including ¹H–¹H COSY, HMQC, and HMBC, were used to establish the planar structure, revealing a conjugated triacetylene unit and a neighboring diepoxide moiety. acs.org
The key challenge was to determine the absolute configuration of the two contiguous epoxide rings. This was unambiguously resolved through the total synthesis of the two possible diastereomers of (-)-gummiferol and a detailed comparison of their NMR data with that of the natural product. acs.org The ¹H and ¹³C NMR data of one of the synthetic compounds, a syn-diepoxide, were in excellent agreement with those of natural this compound, confirming its absolute stereostructure. acs.org In contrast, the data for the synthetic anti-diepoxide showed clear deviations, particularly in the chemical shifts at the C-9 and C-10 positions. acs.org
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃) of Natural this compound and Synthetic Diastereomers
| Proton | Natural this compound (δ ppm) | Synthetic syn-diepoxide (5a) (δ ppm) | Synthetic anti-diepoxide (5b) (δ ppm) |
|---|---|---|---|
| H-9 | 3.20 | 3.20 | 3.12 |
| H-10 | 3.06 | 3.06 | 2.94 |
Data sourced from detailed structural elucidation studies. acs.org
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃) of Natural this compound and Synthetic Diastereomers
| Carbon | Natural this compound (δ ppm) | Synthetic syn-diepoxide (5a) (δ ppm) | Synthetic anti-diepoxide (5b) (δ ppm) |
|---|---|---|---|
| C-9 | 52.4 | 52.4 | 53.6 |
| C-10 | 51.5 | 51.5 | 52.4 |
Data sourced from detailed structural elucidation studies. acs.org
High-Resolution Mass Spectrometry (HRMS) was crucial for determining the elemental composition of this compound. acs.org Using high-resolution fast atom bombardment mass spectrometry (FABMS), the molecular formula was established as C₁₇H₁₈O₄. This technique provided the exact mass of the molecule, which was essential for confirming the proposed structure derived from NMR data.
As a chiral molecule, this compound exhibits optical activity, which was measured using a polarimeter. Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation of natural (-)-gummiferol was reported as [α]²⁵D -170 (c 0.2, CH₃OH). acs.org
This experimental value was critical for confirming the absolute configuration. After synthesizing the two possible diastereomers, their specific rotations were measured. The synthetic syn-diepoxide exhibited a specific rotation of [α]²⁸D -62.5 (c 0.07, CH₃OH), which was consistent in sign and magnitude with the natural product, thereby confirming the assigned absolute stereostructure. acs.org
Circular Dichroism (CD) is a related technique that measures the differential absorption of left- and right-circularly polarized light. libretexts.orgwikipedia.org While specific CD data for this compound is not detailed in the primary literature, both optical rotation and CD spectroscopy are powerful, complementary chiroptical methods for the stereochemical analysis of complex natural products. benthamopen.com They provide essential information for the unambiguous assignment of the absolute configuration of chiral centers. benthamopen.com
Synthetic Strategies for Gummiferol and Its Analogs
Retrosynthetic Analysis of Gummiferol
Retrosynthetic analysis of this compound typically involves disconnecting the molecule into simpler, readily available precursors. A key challenge lies in the simultaneous presence of the sensitive conjugated triacetylene unit and the diepoxide system. Strategies often focus on constructing these units independently and then coupling them in a late stage of the synthesis. For instance, a retrosynthetic approach might envision the diepoxide portion and the triacetylene chain as separate fragments that can be joined via a suitable coupling reaction. Another approach could involve the stepwise introduction of the epoxide rings and the alkyne functionalities. Retrosynthetic analysis is guided by identifying functional groups and potential disconnections that simplify the molecular structure while considering available synthetic transformations and their associated regioselectivity and stereochemistry.
Total Synthesis of Enantiomeric this compound
The total synthesis of enantiomerically pure this compound has been a significant achievement in organic chemistry, requiring the development of highly selective methodologies. Several research groups have reported successful total syntheses of both the natural (-)-Gummiferol and its unnatural enantiomer (+)-Gummiferol. These syntheses often involve a convergent approach, bringing together fragments containing the epoxide and alkyne moieties.
Asymmetric Epoxidation Methodologies utilizing Chiral Reagents
The construction of the stereodefined epoxide rings in this compound is a critical step that necessitates asymmetric epoxidation methodologies. Chiral reagents play a crucial role in inducing the desired stereochemistry. One approach has utilized a novel asymmetric methodology based on chiral sulfonium (B1226848) salts derived from amino acids like L- and D-methionine. This method has proven effective for the diastereoselective synthesis of epoxy amides, which serve as precursors to the diepoxide system in this compound. Another common strategy in asymmetric epoxidation, particularly for allylic alcohols, is the Sharpless asymmetric epoxidation, which employs chiral titanium complexes and tert-butyl hydroperoxide. While not explicitly detailed for this compound in all search results, asymmetric epoxidation of chiral, non-racemic alkenes is a general method where the stereochemistry of the alkene or a chiral auxiliary can direct the epoxidation.
Stereoselective Alkyne Coupling Reactions (e.g., Cadiot-Chodkiewicz Reaction, Corey-Fuchs Reaction)
The conjugated triacetylene unit in this compound is typically constructed using stereoselective alkyne coupling reactions. The Cadiot-Chodkiewicz reaction is a prominent method employed for this purpose. This copper(I)-catalyzed coupling between a terminal alkyne and a haloalkyne is highly selective for the formation of unsymmetrical diynes. The Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne via a dibromoolefin intermediate, can be used to prepare alkyne precursors for the Cadiot-Chodkiewicz coupling. These reactions allow for the controlled assembly of the polyacetylene chain with the required degree of unsaturation.
Here is a simplified representation of the Cadiot-Chodkiewicz coupling reaction:
The Cadiot-Chodkiewicz coupling has been successfully utilized in the total synthesis of this compound to construct the triacetylene moiety.
Development of Stereodivergent Synthesis Pathways
The development of stereodivergent synthesis pathways allows for the preparation of multiple stereoisomers of a compound from a common starting material or intermediate by simply changing the reaction conditions or reagents. In the context of this compound, stereodivergent synthesis has been applied to access different diastereomers, which was crucial for the absolute structural elucidation of the natural product through comparison of spectroscopic data and specific rotation. This approach enables the efficient synthesis of stereoisomers, which can be valuable for structure-activity relationship studies.
Rational Design and Synthesis of this compound Derivatives and Structurally Related Analogs
The synthesis of this compound derivatives and structurally related analogs is driven by the desire to explore their biological activities and understand the structural features responsible for these effects. Rational design of these analogs involves modifying specific parts of the this compound structure, such as the epoxide rings, the polyacetylene chain, or the acetate (B1210297) group. Synthetic strategies for these analogs often build upon the methodologies developed for the total synthesis of this compound, adapting them to incorporate the desired structural modifications. For example, truncated analogs have been synthesized to investigate the importance of the triacetylene unit for cytotoxic activity. The synthesis of enantiomers and diastereomers also falls under this category, allowing for the assessment of how stereochemistry influences biological properties.
Development of Novel Synthetic Methodologies Inspired by this compound's Architecture
The challenging and unique architecture of this compound, particularly the combination of the diepoxide and conjugated polyacetylene functionalities, has inspired the development of novel synthetic methodologies. The need for efficient and stereoselective construction of these complex subunits has led to advancements in areas such as asymmetric epoxidation using new chiral catalysts and reagents, as well as improved alkyne coupling procedures. The total synthesis efforts for this compound have contributed to the broader field of natural product synthesis by providing new strategies and reactions that can be applied to the synthesis of other complex molecules. The iterative construction of epoxide systems and the controlled assembly of polyyne chains are examples of methodologies that have been advanced, in part, through the pursuit of this compound synthesis.
Biosynthetic Pathways of Gummiferol
Identification of Metabolic Precursors and Intermediate Compounds
The foundational precursors for fatty acid synthesis, and subsequently for polyacetylenes, are acetyl-CoA and malonyl-CoA. nih.govresearchgate.netfrontiersin.org These are condensed via the fatty acid synthase (FAS) complex to produce saturated fatty acids. nih.govresearchgate.netfrontiersin.org
Polyacetylenes are derived from fatty acid precursors such as crepenynic acid and stearolic acid. researchgate.netfrontiersin.org In the biosynthesis of falcarinol-type polyacetylenes, a related class of compounds, the pathway initiates with oleic acid. mdpi.comwikipedia.orgoup.com Oleic acid undergoes sequential desaturation and acetylenic bond formation to yield C18 acetylenes, including linoleic acid, crepenynic acid, and dehydrocrepenynic acid. mdpi.com Dehydrocrepenynic acid can be further modified, potentially through processes like β-oxidation, to produce shorter-chain polyacetylenes, such as C17 compounds. mdpi.com While the specific intermediates leading directly to gummiferol have not been explicitly detailed in the provided literature, its structure as a polyacetylenic diepoxide strongly suggests a similar origin from fatty acid precursors undergoing analogous desaturation and alkyne-forming reactions.
Enzymatic Transformations in Polyacetylene Biogenesis
The formation of the characteristic alkyne and epoxide functionalities in polyacetylenes like this compound is catalyzed by specific enzymatic machinery.
The biosynthesis of polyacetylenes involves the introduction of multiple double and triple carbon-carbon bonds into fatty acid chains. nih.govresearchgate.netfrontiersin.orgnih.govoup.com This is primarily achieved through enzymatic desaturation. In the context of falcarinol (B191228) biosynthesis, FAD2-type enzymes, which are Δ12 oleic acid desaturases, are implicated in introducing unsaturation. oup.com The formation of acetylenic bonds can occur through mechanisms such as oxidative dehydrogenation or decarboxylative enol elimination. nih.govresearchgate.netfrontiersin.orgnih.gov These enzymatic processes convert single or double bonds into triple bonds, a defining feature of polyacetylene structures.
This compound is characterized by the presence of two epoxide rings in addition to its triple bonds. researchgate.netdokumen.pubcore.ac.uk Enzymatic epoxidation, the process of introducing an epoxide group across a double bond, is a known transformation in the biosynthesis of various natural products. sjtu.edu.cnnih.govescholarship.org This reaction can be catalyzed by enzymes such as flavin-dependent monooxygenases or non-heme iron enzymes. sjtu.edu.cnnih.gov Epoxidation can proceed via formal dehydrogenation or through the insertion of an oxygen atom onto an olefinic double bond. nih.gov While the specific enzymes responsible for the epoxidation steps in this compound biosynthesis have not been identified in the provided information, the presence of these epoxide moieties indicates the involvement of such enzymatic machinery within the biosynthetic pathway, acting on olefinic precursors.
Comparative Biosynthesis with Other Natural Polyacetylenes
The biosynthesis of this compound shares common features with the pathways leading to other natural polyacetylenes, such as falcarinol and cicutoxin. These compounds are also derived from fatty acid precursors and involve enzymatic desaturation and the formation of acetylenic bonds. mdpi.comwikipedia.orgoup.comwikipedia.orgrsc.orgresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Essential Structural Motifs for Intrinsic Biological Activity
Research has identified key structural elements within gummiferol that are crucial for its intrinsic biological activity. frontiersin.orgacs.orgresearchgate.netsemanticscholar.orgmitoproteome.org
Critical Role of the Triacetylene Unit
Studies have clearly indicated that the triacetylene unit is a crucial structural element required for exerting the cytotoxic activity of this compound. acs.orgresearchgate.netfigshare.comacs.orgresearchgate.netua.esnih.govresearchgate.netsemanticscholar.orgkeio.ac.jpokayama-u.ac.jpumsl.edudokumen.pubacs.org This conjugated system of three triple bonds appears to be essential for the compound's biological effects.
Conformational and Stereochemical Influence of the Diepoxide Moiety
The diepoxide moiety is another significant part of the this compound structure. acs.orgresearchgate.netmitoproteome.org Interestingly, studies evaluating the cytotoxic activity of synthesized this compound, its stereoisomers, and truncated analogues have indicated that the absolute configuration of the diepoxide moiety has little influence on the cytotoxic activity against human cancer cells. acs.orgresearchgate.netfigshare.comacs.orgresearchgate.netua.esnih.govresearchgate.netsemanticscholar.orgokayama-u.ac.jpdokumen.pub While the diepoxide is part of the active structure, its specific stereochemistry does not appear to be a primary determinant of cytotoxic potency.
Mechanistic Investigations of this compound's Molecular Targets and Interactions
Mechanistic investigations aim to understand how this compound interacts with biological systems at the molecular level. The cytotoxic activity of this compound may involve disrupting cellular functions. frontiersin.org The SAR of this compound involves its ability to bind to and modulate the activity of certain targets. frontiersin.org While specific molecular targets are still under investigation, its cytotoxic effects suggest interactions with essential cellular components or pathways.
Principles for Structure-Based Design of this compound Analogues and Probes
The understanding of this compound's SAR provides principles for the structure-based design of analogues and probes. frontiersin.orgacs.orgresearchgate.netsemanticscholar.orgmitoproteome.org By identifying the critical triacetylene unit and understanding the influence (or lack thereof) of the diepoxide stereochemistry, researchers can design modified structures to potentially enhance activity, improve selectivity, or create molecular probes for studying its biological targets. Synthetic methodologies, such as stereoselective epoxidation and Cadiot-Chodkiewicz coupling, are utilized to construct this compound and its analogues. acs.orgfigshare.comacs.orgresearchgate.netua.esnih.govresearchgate.netokayama-u.ac.jpumsl.eduresearchgate.netacs.orgrsc.org
Application of Computational Chemistry in SAR Elucidation
Computational chemistry plays a role in the elucidation of SAR for compounds like this compound. mdpi.comcsj.jpdntb.gov.uacm-uj.krakow.plseqt.orgmdpi-res.com In-silico approaches, such as molecular docking, can provide insights into the potential binding modes and affinities of this compound and its analogues with hypothesized molecular targets. mdpi.comdntb.gov.uacm-uj.krakow.plseqt.org These computational studies can complement experimental SAR data and aid in the rational design of new compounds.
Advanced Analytical Methodologies for Gummiferol Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is fundamental to Gummiferol research, enabling its purification from crude extracts and its precise measurement.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net Its application is crucial for separating the compound from other closely related polyacetylenes and metabolites found in natural sources like Adenia gummifera. osu.edujbcpm.com Research efforts have employed various HPLC configurations for both preparative isolation and analytical quantification.
Reversed-phase HPLC is commonly utilized, with stationary phases such as C8 and C18 proving effective for separation. acs.orgrsc.org The mobile phase typically consists of a gradient of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. rsc.org In one specific isolation procedure, analytical HPLC was used to monitor the purification process using a Waters Symmetry C8 column with an isocratic mobile phase of acetonitrile and aqueous potassium phosphate (B84403) buffer. acs.org For preparative purposes, a larger scale C8 column was used to achieve final purification of the active component. acs.org Detection is frequently accomplished using UV detectors, which can identify this compound based on the characteristic absorbance of its polyacetylene structure. acs.orgpurdue.edu
| Stationary Phase | Mobile Phase Composition | Detector | Application | Reference |
|---|---|---|---|---|
| Waters Symmetry C8 (analytical) | 45:55 acetonitrile/pH 2.5 10 mM potassium phosphate | UV | Monitoring of isolation | acs.org |
| Waters Symmetry C8 (preparative) | 45:55 acetonitrile/pH 2.5 10 mM potassium phosphate | Not Specified | Final purification | acs.org |
| Acquity BEH C18 | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | Mass Spectrometry (MS) | Metabolomics analysis | rsc.org |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a valuable tool for identifying this compound, especially in the analysis of volatile or semi-volatile fractions of plant extracts. Although less common than HPLC for non-volatile polyacetylenes, GC-MS has been used in broader metabolomic profiling of essential oils and plant extracts where this compound has been detected. nih.govresearchgate.net In these applications, GC separates the various components of a mixture before they are introduced to the mass spectrometer for identification based on their mass spectra and retention indices. nih.govcore.ac.ukacs.org The use of GC-MS has been noted in the general analysis of plant constituents and in the detection of polyacetylenes like Phenylheptatriyne. core.ac.uk
Mass Spectrometry-Based Detection and Characterization in Complex Matrices
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It allows for the determination of the compound's elemental composition and provides structural details through fragmentation analysis, even when present at low concentrations in complex samples. cellmolbiol.orgresearchgate.net
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) represents the state-of-the-art for this compound analysis. researchgate.net HRMS provides highly accurate mass measurements, which is critical for determining the elemental formula of a compound. For this compound, the molecular formula has been confirmed as C16H14O5, with a calculated exact mass of 286.0841 Da. metabolomicsworkbench.orgnih.govmitoproteome.org This level of precision helps to distinguish this compound from other isobaric compounds that may be present in an extract. mdpi.com
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. rsc.org After the precursor ion corresponding to this compound is isolated, it is subjected to collision-induced dissociation, and the resulting product ions create a unique mass spectrum that serves as a structural fingerprint for confident identification. nih.gov This technique is particularly powerful in metabolomics studies for identifying known compounds in untargeted analyses. dntb.gov.uaresearchgate.net
| Technique | Ionization Mode | Observed Feature | Application | Reference |
|---|---|---|---|---|
| High-Resolution Fourier Transform Mass Spectrometry (HRFTMS) | Electrospray Ionization (ESI) | [M+H]+ | Molecular formula determination | acs.org |
| High Resolution-Liquid Chromatography Mass Spectrometry (HR-LCMS) | Not Specified | Identification in extract | Metabolite profiling of Teucrium polium | dntb.gov.ua |
| Q Exactive Mass Spectrometer (LC-MS) | Positive/Negative ESI | Full scan m/z 50-1000 | Metabolomics analysis | rsc.org |
| Agilent 6540 Q-TOF (LC-MS/MS) | Positive/Negative ESI | Targeted fragmentation (CE 20 or 40 eV) | Metabolite identification | nih.gov |
This compound has been identified in several metabolomics studies, which aim to comprehensively profile the small-molecule metabolites within a biological system. mitoproteome.orgmetabolomicsworkbench.org In these studies, advanced analytical platforms like LC-HRMS are used to generate vast datasets from biological samples. rsc.orgmdpi-res.com this compound has been listed as a metabolite in the Metabolomics Workbench, a public repository of metabolomic data, under the registration number 3107. metabolomicsworkbench.org In a comparative metabolomic analysis of two Pseudomonas aeruginosa strains, this compound was identified as a differentially abundant metabolite, highlighting its potential involvement in specific metabolic pathways or biological activities. nih.gov These untargeted metabolomics approaches are crucial for discovering the roles of natural products like this compound in a broader biological context without pre-existing hypotheses.
Spectroscopic Profiling and Fingerprinting in Mixtures
Alongside chromatography and mass spectrometry, other spectroscopic methods are vital for the complete structural elucidation and profiling of this compound. cellmolbiol.org UV-Visible spectroscopy is useful for initial detection, as the extended system of conjugated triple bonds in the polyacetylene structure of this compound gives rise to a characteristic UV absorbance spectrum. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. One-dimensional (1H and 13C) and two-dimensional NMR experiments (such as COSY and HMBC) are used to establish the precise connectivity of atoms within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial in connecting the different structural units of a related ene-triyne natural product, demonstrating the utility of this technique for complex polyacetylenes. acs.org This comprehensive spectroscopic data provides an unambiguous "fingerprint" of the molecule, essential for its definitive identification.
Development of High-Throughput Analytical Screening Assays for Compound Libraries
The discovery and development of novel therapeutic agents from natural products like this compound are increasingly reliant on advanced analytical methodologies. bmglabtech.comlabkey.comnih.gov High-throughput screening (HTS) has emerged as a pivotal technology in this process, enabling the rapid and automated evaluation of large numbers of compounds for their biological activity. bmglabtech.comwikipedia.org This section explores the development of HTS assays specifically tailored for the investigation of compound libraries in the context of this compound research, focusing on its known biological activities.
The primary objective of HTS in drug discovery is to screen extensive compound libraries to identify "hits"—compounds that demonstrate a desired biological effect against a specific target. labkey.com These hits then serve as starting points for further chemical optimization and development into lead compounds. The process involves the miniaturization of assays into microplate formats (e.g., 96, 384, or 1536 wells), the use of robotics for liquid handling, and sensitive detection systems to measure the outcomes of biochemical or cell-based assays. wikipedia.org
Given the cytotoxic and antimicrobial properties of this compound, HTS assays can be designed to screen for compounds with similar or enhanced activities. mdpi.comnih.gov These assays would typically involve screening diverse compound libraries, which might include natural product collections, synthetic molecules, and focused libraries designed to interact with specific biological targets. nih.gov
Detailed Research Findings
Research into the biological activities of this compound and related compounds provides a foundation for the development of relevant HTS assays. For instance, the reported anticancer activity of this compound against various cancer cell lines, such as breast (MCF-7), lung (A-549), and colon (HCT-116), suggests the utility of cell-based HTS assays. mdpi.com In these assays, large libraries of compounds would be screened for their ability to inhibit the proliferation of these cancer cells.
Similarly, the antimicrobial activity of extracts containing this compound against a range of bacteria and yeasts indicates that HTS can be employed to discover new antimicrobial agents. mdpi.com These screens would involve testing compound libraries for their ability to inhibit the growth of pathogenic microorganisms in a high-throughput format.
The development of such HTS assays involves several key steps:
Assay Design and Optimization: This includes selecting the appropriate cell lines or microbial strains, determining the optimal assay conditions (e.g., cell seeding density, compound concentration), and choosing a suitable detection method (e.g., fluorescence, luminescence, absorbance) to measure the biological endpoint.
Library Selection and Management: A diverse range of compound libraries would be selected for screening. These libraries are typically stored in a format compatible with automated HTS systems.
Automation and Screening: The screening process is carried out using robotic systems that can handle thousands of compounds per day. wikipedia.org
Data Analysis and Hit Identification: The large volumes of data generated from HTS are analyzed to identify statistically significant "hits." These hits are then subjected to further validation and characterization.
The following data tables illustrate the types of HTS assays and compound libraries that could be employed in this compound-related research.
Table 1: Examples of High-Throughput Screening Assays for this compound-Related Research
| Assay Type | Target/Cell Line | Principle | Detection Method | Throughput |
| Anticancer | ||||
| Cell Viability | MCF-7, A-549, HCT-116 | Measurement of viable cells after compound treatment. | Luminescence (e.g., CellTiter-Glo®) | High (384/1536-well) |
| Cytotoxicity | HepG2 | Measurement of cell death induced by compounds. | Fluorescence (e.g., CytoTox-Glo™) | High (384/1536-well) |
| Apoptosis | HCT116 | Detection of caspase activation, a marker of apoptosis. | Luminescence (e.g., Caspase-Glo® 3/7) | Medium to High (96/384-well) |
| Antimicrobial | ||||
| Bacterial Growth Inhibition | Staphylococcus aureus, Escherichia coli | Measurement of bacterial growth in the presence of compounds. | Absorbance (OD600) | High (384-well) |
| Fungal Growth Inhibition | Candida albicans | Measurement of fungal growth in the presence of compounds. | Absorbance (OD600) | High (384-well) |
Table 2: Types of Compound Libraries for Screening
| Library Type | Description | Potential for this compound-Related "Hits" |
| Natural Product Libraries | Collections of purified compounds isolated from natural sources (plants, fungi, bacteria). | High, as this compound itself is a natural product. Libraries may contain structurally related compounds with similar activities. |
| Diversity-Oriented Synthesis (DOS) Libraries | Collections of structurally diverse and complex molecules designed to cover a broad chemical space. | Medium to High, as they may contain novel scaffolds with potent biological activity. |
| Focused Libraries | Collections of compounds designed to interact with a specific target or target family (e.g., kinases, proteases). | Medium, depending on the specific target of interest for this compound's mechanism of action. |
| Fragment Libraries | Collections of low molecular weight compounds ("fragments") for fragment-based drug discovery. | Medium, could identify key binding fragments that can be elaborated to develop more potent compounds. |
Future Directions in Gummiferol Chemical Research
Innovations in Asymmetric Synthesis and Total Synthesis of Complex Polyacetylenes
The intricate architecture of gummiferol, characterized by a diepoxide system and a triacetylene unit, presents a considerable challenge for synthetic chemists. nih.govfigshare.com The future of this compound synthesis lies in developing more efficient, stereoselective, and scalable routes to access not only the natural product but also a diverse library of analogues for structure-activity relationship (SAR) studies. thieme-connect.com
The first total synthesis, reported by Takamura and co-workers in 2011, was a landmark achievement that unambiguously established the absolute stereostructure of (-)-gummiferol. figshare.comthieme-connect.comresearchmap.jpnih.gov This approach utilized sequential Sharpless asymmetric epoxidations to construct the contiguous epoxide moiety and a Cadiot-Chodkiewicz reaction for the triacetylene portion. figshare.comthieme-connect.comnih.govnih.gov
A significant innovation was later introduced by Sarabia and colleagues, who developed a novel asymmetric methodology for epoxide formation. researchgate.netresearchgate.net This strategy is based on a new class of chiral sulfonium (B1226848) salts derived from L- and D-methionine, which allows for the rapid and highly diastereoselective construction of the diepoxide system contained within this compound. thieme-connect.comresearchgate.netresearchgate.netorcid.org This method offers a compelling alternative to previous routes and has been successfully applied to the synthesis of both natural (-)-gummiferol and its unnatural enantiomer, (+)-gummiferol. researchgate.netrsc.orgnih.gov The Corey-Fuchs reaction has also been a key transformation utilized in synthetic strategies for this compound and other polyacetylene-based natural products. rsc.orgnih.gov
| Synthetic Approach | Key Methodologies | Primary Contribution | References |
| Takamura et al. (2011) | Stepwise Sharpless Asymmetric Epoxidation; Cadiot-Chodkiewicz Reaction | First total synthesis; Elucidation of absolute stereostructure of (-)-gummiferol. | figshare.comthieme-connect.comresearchmap.jpnih.govnih.gov |
| Sarabia et al. (2016) | Asymmetric epoxidation using novel chiral sulfonium salts; Corey-Fuchs Reaction | Development of a new, efficient, and highly stereoselective route to the diepoxide system; Synthesis of both enantiomers. | thieme-connect.comresearchgate.netresearchgate.netrsc.org |
Deeper Mechanistic Probing of this compound's Molecular Targets and Interactions
While this compound is known for its potent cytotoxic activity against a broad spectrum of human cancer cell lines, its precise molecular mechanism of action remains largely uncharacterized. nih.govrsc.org Early biological evaluations have provided crucial insights. For instance, SAR studies performed on synthetic this compound and its stereoisomers revealed that the triacetylene unit is the critical structural element required for its cytotoxic activity. figshare.comnih.gov Interestingly, these studies also showed that the absolute configuration of the diepoxide moiety has little influence on its potency against the tested cancer cells. figshare.comnih.gov
This foundational knowledge sets the stage for future research aimed at identifying the specific molecular targets with which this compound interacts. Advanced chemoproteomic techniques could be employed to "fish" for binding partners in cancer cell lysates, potentially identifying key proteins or enzymes whose function is modulated by the compound. Investigating its effects on major cellular pathways, such as those involved in apoptosis, cell cycle regulation, and DNA damage response, will be critical. mdpi.com Given that many natural product polyacetylenes exhibit anticancer properties, determining whether this compound acts through a common or unique mechanism is a key question. nih.gov
Further studies could also explore its potential as an antimicrobial or nematicidal agent, as has been suggested. pharmainfo.in A deeper understanding of its mechanism is essential for its development as a potential therapeutic agent, as it would enable the identification of biomarkers for patient selection and provide a rational basis for combination therapies.
| Biological Activity | Key Structural Feature | Implication for Future Research | References |
| Cytotoxicity against cancer cells | Triacetylene unit | The primary focus for mechanistic studies and analogue design. | figshare.comnih.gov |
| Nematicidal Activity | Polyacetylene structure | Exploration of alternative therapeutic applications beyond cancer. | pharmainfo.in |
Exploration of Novel Biosynthetic Enzymes and Engineering of Pathways
This compound is a naturally occurring polyacetylene isolated from the leaves of Adenia gummifera. nih.govnih.govfrontiersin.org The biosynthesis of polyacetylenes is understood to originate from fatty acid precursors. nih.govfrontiersin.org This process begins with the fatty acid synthase (FAS) complex, which uses acetyl-CoA as a starting block. researchgate.net The pathway proceeds through the desaturation of fatty acids and the formation of characteristic carbon-carbon triple bonds, which are installed via enzymatic reactions such as oxidative dehydrogenation. nih.govfrontiersin.orgresearchgate.net
While this general pathway is known, the specific enzymes responsible for converting a common fatty acid into the unique structure of this compound have not been identified. Future research efforts could focus on the isolation and characterization of these novel biosynthetic enzymes from Adenia gummifera. This would involve transcriptomic and genomic analysis of the plant to identify candidate genes encoding for desaturases, acetylenases, and epoxidases.
Once identified, these enzymes could be heterologously expressed in microbial hosts like E. coli or yeast. This would not only confirm their function but also open the door to metabolic engineering and synthetic biology approaches. By engineering a microbial chassis to express the entire this compound biosynthetic pathway, it may be possible to produce this compound or novel analogues through fermentation. This biotechnological approach could provide a more sustainable and scalable source of the compound compared to extraction from the plant or complex chemical synthesis.
Advanced Computational Modeling for Structure-Based Drug Design (SBDD) and Scaffold Diversification
The synthesis of this compound analogues and the resulting SAR data provide a valuable foundation for the application of advanced computational modeling in the next phase of its development. figshare.comnih.gov Structure-Based Drug Design (SBDD) is a powerful computational methodology that utilizes the three-dimensional structure of a biological target to design novel, potent, and selective inhibitors. bbau.ac.innumberanalytics.comalliedacademies.org
Should a specific molecular target for this compound be identified (as discussed in section 7.2), computational techniques such as molecular docking could be used to predict its binding mode and identify key interactions within the target's active site. alliedacademies.org This molecular-level understanding would guide the rational design of new this compound analogues. For example, if the model shows a specific pocket that is not filled by the this compound scaffold, modifications could be designed to occupy that space, potentially increasing binding affinity and potency.
Even without a known target structure, ligand-based computational methods can be employed. Pharmacophore modeling can identify the essential 3D arrangement of chemical features responsible for this compound's activity, based on the known SAR of its analogues. alliedacademies.org This model can then be used to virtually screen large compound libraries to identify new, structurally diverse molecules that share these key features but possess different core scaffolds. appleacademicpress.com Computational tools can also predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the synthesis of analogues with more drug-like characteristics. alliedacademies.org This in silico approach can accelerate the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and provide a strategic path toward diversifying the this compound scaffold to create optimized therapeutic candidates. bbau.ac.innumberanalytics.com
Q & A
Q. What are the key synthetic steps for the stereoselective synthesis of (-)-gummiferol, and how do they contribute to structural elucidation?
The total synthesis of (-)-gummiferol involves stepwise epoxidation and Cadiot-Chodkiewicz coupling as critical transformations. The stereoselective synthesis begins with allylic alcohol monoepoxides subjected to Katsuki-Sharpless asymmetric epoxidation using chiral ligands like (+)- or (-)-DIPT. This step determines the cis or trans configuration of the epoxide intermediate, directly influencing the final diastereomer’s structure. Subsequent Cadiot-Chodkiewicz reactions enable alkyne-azide cycloaddition to assemble the carbon skeleton. Comparison of H and C NMR data and specific rotation values between synthetic diastereomers and natural isolates confirmed the absolute configuration of (-)-gummiferol .
Q. Which analytical methods are most reliable for confirming the absolute configuration of (-)-gummiferol?
Structural elucidation relies on a combination of H NMR, C NMR, and optical rotation analysis. For (-)-gummiferol, discrepancies in chemical shifts (e.g., δ 3.85 ppm for epoxide protons in synthetic vs. natural isolates) and specific rotation values ([α] -12.5° vs. natural [α] -14.2°) were pivotal in distinguishing diastereomers. Cross-validation with X-ray crystallography or electronic circular dichroism (ECD) is recommended for ambiguous cases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for (-)-gummiferol across different cell lines?
Discrepancies in cytotoxicity (e.g., IC values for P388 murine leukemia vs. U373 human glioblastoma) may arise from variations in cell culture conditions, assay protocols, or impurities in isolates. To address this:
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for (-)-gummiferol’s antitumor properties?
SAR studies require systematic modification of functional groups (e.g., epoxide rings, hydroxylation patterns) followed by cytotoxicity screening. For example:
- Replace the cis-epoxide with trans-epoxide analogs via alternative chiral ligands (e.g., (-)-DIPT).
- Evaluate bioactivity using apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential measurements.
- Correlate structural changes with computational docking scores (e.g., binding affinity to tubulin or topoisomerase targets) .
Q. How do reaction conditions during asymmetric epoxidation impact the stereochemical outcome of (-)-gummiferol synthesis?
The choice of chiral ligand (e.g., (+)-DIPT vs. (-)-DIPT) and solvent polarity critically influence epoxide configuration. For instance:
- (+)-DIPT in toluene yields cis-epoxides, aligning with the natural product’s configuration.
- (-)-DIPT in dichloromethane produces trans-epoxides, leading to inactive diastereomers. Kinetic resolution studies and transition-state modeling (DFT calculations) can optimize enantiomeric excess (ee) and reaction yields .
Q. What methodological frameworks are recommended for designing robust in vitro studies on (-)-gummiferol’s mechanism of action?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research:
- Feasibility : Use high-content screening (HCS) platforms for dose-response profiling.
- Novelty : Investigate understudied pathways (e.g., ferroptosis induction) via RNA-seq or proteomics.
- Ethics : Adhere to OECD guidelines for in vitro toxicology testing.
- Relevance : Validate targets in patient-derived xenograft (PDX) models .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in full to enable replication. Use platforms like Chemotion ELN for electronic lab notebooks .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for cytotoxicity comparisons. Report effect sizes and confidence intervals .
- Contradiction Analysis : Employ refutability frameworks (e.g., falsification tests) to distinguish experimental artifacts from genuine biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
